

8-Chloro-6-(trifluoromethyl)quinoline chemical structure and IUPAC name

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Compound of Interest

Compound Name:	8-Chloro-6-(trifluoromethyl)quinoline
Cat. No.:	B582341

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A Technical Guide to 8-Chloro-6-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of **8-Chloro-6-(trifluoromethyl)quinoline**, a halogenated quinoline derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's chemical identity, physicochemical properties, relevant experimental protocols, and logical workflows for its synthesis and characterization.

Chemical Structure and IUPAC Name

8-Chloro-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound featuring a quinoline core. This core is substituted with a chlorine atom at the 8th position and a trifluoromethyl group at the 6th position. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates.

IUPAC Name: **8-Chloro-6-(trifluoromethyl)quinoline**

Chemical Identifiers Summary

Identifier	Value
CAS Number	1215206-39-5 [1] [2]
Molecular Formula	C ₁₀ H ₅ ClF ₃ N [1] [2]
Molecular Weight	231.60 g/mol [1]

Chemical Structure Diagram

Caption: Chemical structure of **8-Chloro-6-(trifluoromethyl)quinoline**.

Physicochemical Properties

Comprehensive experimental data for **8-Chloro-6-(trifluoromethyl)quinoline** is not widely available in public literature.[\[3\]](#) The following tables summarize the available computed data and provide experimental data for the parent compound, 8-chloroquinoline, for comparative purposes.

Table 1: Properties of **8-Chloro-6-(trifluoromethyl)quinoline**

Property	Value	Source
Molecular Formula	C ₁₀ H ₅ ClF ₃ N	[1]
Molecular Weight	231.6 g/mol	[1]
Boiling Point	266.7±35.0 °C	(Predicted) [4]
Density	1.427±0.06 g/cm ³	(Predicted) [4]
Appearance	White to off-white powder	[1]
Melting Point	Data not available	[3]
Odor	Data not available	[3]

Table 2: Experimental Properties of 8-Chloroquinoline (for comparison)

Property	Value	Source
CAS Number	611-33-6	[5] [6]
Molecular Formula	C ₉ H ₆ CIN	[5] [6]
Molecular Weight	163.60 g/mol	[7]
Melting Point	-20 °C	[5]
Boiling Point	288.5 °C	[5]
Density	1.28 g/cm ³	[5]
pKa	2.33±0.17	(Predicted) [5]
Appearance	Clear yellow to brown liquid	[5]

Experimental Protocols

While a specific, detailed synthesis protocol for **8-Chloro-6-(trifluoromethyl)quinoline** is not readily published, its structure can be achieved through established methodologies for quinoline synthesis and aromatic halogenation. The following are generalized protocols for synthesis and characterization relevant to this class of compounds.

Protocol 1: General Skraup Synthesis for Quinoline Core

The Skraup synthesis is a classic method for constructing the quinoline ring system from an aromatic amine.[\[8\]](#)

Materials:

- Substituted aniline (e.g., 2-chloro-4-(trifluoromethyl)aniline)
- Glycerol
- Concentrated Sulfuric Acid
- Oxidizing agent (e.g., arsenic pentoxide or the nitro compound corresponding to the starting aniline)

- Ferrous sulfate (catalyst, optional)

Procedure:

- In a suitable reaction flask equipped with a mechanical stirrer and reflux condenser, create a homogeneous slurry of the aniline, arsenic oxide (if used), and glycerol.[8]
- With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.
- Heat the reaction mixture to approximately 135-140°C.[8]
- If using an alternative oxidizing agent like a nitro compound, add it portion-wise while maintaining the temperature.[8]
- After the addition is complete, maintain the reaction at temperature for an additional 30-60 minutes to ensure completion.
- Cool the mixture to room temperature and carefully dilute with water.
- Neutralize the acidic mixture with a base (e.g., sodium hydroxide solution) until the crude product precipitates.
- Isolate the crude product by filtration.
- Purify the product via recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Caption: General workflow for the Skraup synthesis of quinolines.

Protocol 2: General Method for Purity and Identity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds.[9][10]

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and a buffer (e.g., 0.03 M potassium dihydrogen phosphate). The exact ratio should be optimized to achieve good peak separation.[11]
- Sample Preparation: Dissolve a small amount of the synthesized **8-Chloro-6-(trifluoromethyl)quinoline** in the mobile phase to a concentration of approximately 1 mg/mL.[10]
- Instrument Setup:
 - Set the column temperature (e.g., 25°C).
 - Set the mobile phase flow rate to 1.0 mL/min.[11]
 - Set the UV detector to a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
- Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.[10]
- Data Analysis: Record the chromatogram. The purity can be estimated by the relative area of the main product peak compared to any impurity peaks. The retention time serves as a characteristic identifier under the specified conditions.

Protocol 3: Structural Elucidation by NMR Spectroscopy

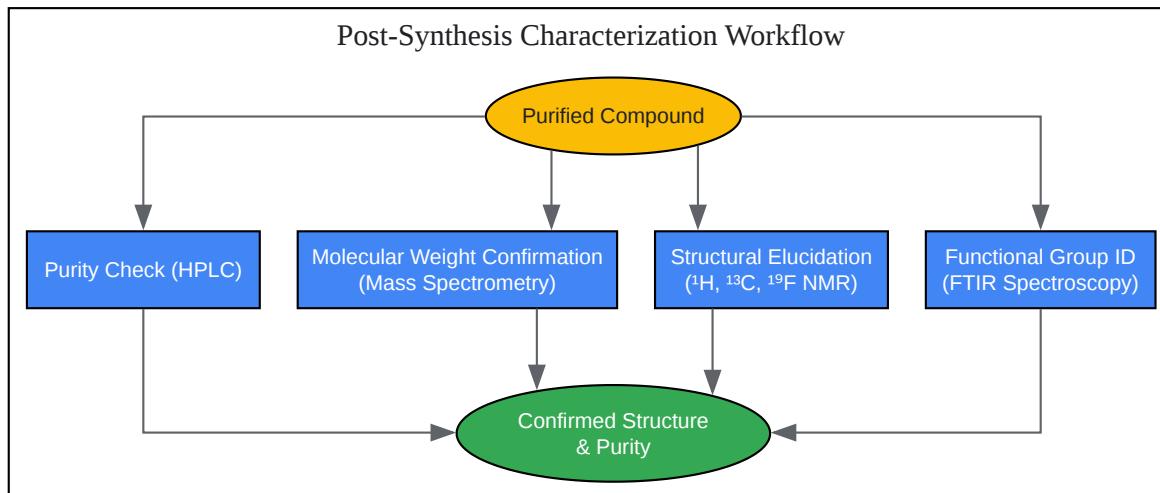
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure.

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).[10]
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Key signals would be expected in the aromatic region (approx. 7.5-9.0 ppm).
- ^{19}F NMR Acquisition:
 - Acquire a one-dimensional fluorine NMR spectrum.
 - A singlet is expected for the CF_3 group, with a characteristic chemical shift (often around -60 ppm relative to a standard). The presence of a single sharp singlet confirms the integrity of the trifluoromethyl group.[12]
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum to observe all unique carbon environments.
- Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm that the obtained spectra are consistent with the structure of **8-Chloro-6-(trifluoromethyl)quinoline**.



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Caption: A typical workflow for the analytical characterization of a synthesized compound.

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